2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
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Overview
Description
2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a dichlorophenyl group and two thiazole rings, making it a unique and potentially bioactive molecule.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole and thiosemicarbazone derivatives are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins .
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Some thiazole derivatives have shown growth inhibition activity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol typically involves the reaction of 2,4-dichlorophenylthiazole with thiazole-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole rings to dihydrothiazoles.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)thiazole: Similar structure but with a single chlorine atom.
2-(2,4-Dichlorophenyl)thiazole: Lacks the additional thiazole ring.
4-(2,4-Dichlorophenyl)-1,3-thiazole: Different positioning of the thiazole ring.
Uniqueness
2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is unique due to its dual thiazole rings and dichlorophenyl group, which may confer enhanced biological activity and specificity compared to similar compounds .
Properties
IUPAC Name |
2-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS2/c14-7-1-2-8(9(15)3-7)10-5-19-12(16-10)4-13-17-11(18)6-20-13/h1-3,5-6,18H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSRFLUJPLJNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)CC3=NC(=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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